molecular formula C8H5BrFIO2 B8175863 Methyl 4-bromo-5-fluoro-2-iodobenzoate

Methyl 4-bromo-5-fluoro-2-iodobenzoate

Cat. No.: B8175863
M. Wt: 358.93 g/mol
InChI Key: VFIPESRVHGPRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-fluoro-2-iodobenzoate typically involves the esterification of 4-bromo-5-fluoro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Comparison with Similar Compounds

Comparison: Methyl 4-bromo-5-fluoro-2-iodobenzoate is unique due to the specific positioning of the bromine, fluorine, and iodine atoms on the benzoate ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIPESRVHGPRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-5-fluoro-2-iodobenzoate
Reactant of Route 2
Methyl 4-bromo-5-fluoro-2-iodobenzoate
Reactant of Route 3
Methyl 4-bromo-5-fluoro-2-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-5-fluoro-2-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-5-fluoro-2-iodobenzoate
Reactant of Route 6
Methyl 4-bromo-5-fluoro-2-iodobenzoate

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